molecular formula C16H23F3N4O3S B2844970 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034357-82-7

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2844970
CAS No.: 2034357-82-7
M. Wt: 408.44
InChI Key: HDLCHVHJCCOPDE-UHFFFAOYSA-N
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Description

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of N,N-dimethylpiperidine with 4-(trifluoromethyl)phenyl isocyanate to form the ureido intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The sulfonamide group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-((3-(4-chlorophenyl)ureido)methyl)piperidine-1-sulfonamide
  • N,N-dimethyl-4-((3-(4-methylphenyl)ureido)methyl)piperidine-1-sulfonamide

Uniqueness

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O3S/c1-22(2)27(25,26)23-9-7-12(8-10-23)11-20-15(24)21-14-5-3-13(4-6-14)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLCHVHJCCOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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